molecular formula C18H15ClN2O3S B12149632 (2Z,5Z)-2-[(4-chlorophenyl)imino]-5-(2,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one

(2Z,5Z)-2-[(4-chlorophenyl)imino]-5-(2,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one

Cat. No.: B12149632
M. Wt: 374.8 g/mol
InChI Key: XSDDDJCXZKRZBP-YBEGLDIGSA-N
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Description

(2Z,5Z)-2-[(4-chlorophenyl)imino]-5-(2,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by the presence of a thiazolidinone ring, a 4-chlorophenyl group, and a 2,5-dimethoxybenzylidene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5Z)-2-[(4-chlorophenyl)imino]-5-(2,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one typically involves the condensation of 4-chlorobenzaldehyde, 2,5-dimethoxybenzaldehyde, and thiosemicarbazide. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the resulting product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z,5Z)-2-[(4-chlorophenyl)imino]-5-(2,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted thiazolidinones.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of the compound is C17H16ClN3O3S, with a molecular weight of approximately 375.84 g/mol. The structure features a thiazolidinone ring, which is known for its ability to interact with various biological targets due to its heterocyclic nature.

Antimicrobial Activity

Thiazolidinones have been extensively studied for their antimicrobial properties. Research indicates that derivatives of thiazolidinone compounds exhibit significant activity against a variety of pathogens. For instance, studies have shown that certain thiazolidinone derivatives can effectively inhibit both Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Potential

The anticancer properties of thiazolidinones are particularly noteworthy. Compounds within this class have demonstrated cytotoxic effects against various cancer cell lines. For example, (2Z,5Z)-2-[(4-chlorophenyl)imino]-5-(2,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one has shown promise in inhibiting the growth of estrogen receptor-positive breast cancer cells . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Anti-inflammatory Effects

Recent studies have suggested that thiazolidinone derivatives possess anti-inflammatory properties. These compounds can modulate inflammatory pathways and reduce cytokine production, making them potential candidates for treating inflammatory diseases .

Antioxidant Activity

Thiazolidinones are also recognized for their antioxidant capabilities. They can scavenge free radicals and reduce oxidative stress in biological systems, which is beneficial for preventing cellular damage associated with various diseases .

Case Study 1: Anticancer Activity Assessment

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several thiazolidinone derivatives and evaluated their anticancer activity against multiple cancer cell lines. Among these, this compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value indicating strong potential for further development as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

A separate investigation focused on the antimicrobial efficacy of thiazolidinone derivatives against clinical isolates of bacteria. The results demonstrated that specific derivatives showed potent activity against resistant strains of Staphylococcus aureus and Escherichia coli, suggesting that these compounds could be valuable in combating antibiotic resistance .

Mechanism of Action

The mechanism of action of (2Z,5Z)-2-[(4-chlorophenyl)imino]-5-(2,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to the desired biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties may involve the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • (2Z,5Z)-2-[(4-bromophenyl)imino]-5-(2,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one
  • (2Z,5Z)-2-[(4-fluorophenyl)imino]-5-(2,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one
  • (2Z,5Z)-2-[(4-methylphenyl)imino]-5-(2,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one

Uniqueness

What sets (2Z,5Z)-2-[(4-chlorophenyl)imino]-5-(2,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one apart from similar compounds is its specific combination of functional groups. The presence of the 4-chlorophenyl group and the 2,5-dimethoxybenzylidene moiety imparts unique chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

(2Z,5Z)-2-[(4-chlorophenyl)imino]-5-(2,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to a class of compounds known for their potential therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C19H18ClN3O3S\text{C}_{19}\text{H}_{18}\text{ClN}_3\text{O}_3\text{S}

This structure features a thiazolidinone ring system with a chlorophenyl group and dimethoxybenzylidene substituents that contribute to its biological activity.

The biological activity of thiazolidinones is often attributed to several mechanisms:

  • Enzyme Inhibition : These compounds can inhibit specific enzymes such as kinases and proteases, affecting various signaling pathways within cells .
  • Antioxidant Activity : Some thiazolidinone derivatives exhibit significant antioxidant properties by scavenging free radicals .
  • Antimicrobial Action : The interaction with microbial cell membranes and inhibition of essential metabolic pathways have been observed in various studies .

Anticancer Activity

Research has indicated that thiazolidinone derivatives can exhibit potent anticancer properties. For instance:

  • Cell Proliferation Inhibition : Studies have shown that certain thiazolidinones can inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest .
  • Case Study : A study demonstrated that a related thiazolidinone compound effectively inhibited the growth of human lung cancer cell lines (A549 and HCC827) with IC50 values in the low micromolar range .

Antimicrobial Properties

Thiazolidinones have also been evaluated for their antimicrobial efficacy:

  • Broad-Spectrum Activity : These compounds have shown activity against both Gram-positive and Gram-negative bacteria. For example, derivatives have been tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones in agar diffusion assays .
CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli64 µg/mL

Anti-inflammatory Effects

The anti-inflammatory potential of thiazolidinones has been explored in various models:

  • Inhibition of Pro-inflammatory Cytokines : Compounds have been shown to reduce the levels of TNF-alpha and IL-6 in vitro, indicating their potential use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinones is significantly influenced by their substituents. For instance:

  • Chlorine Substitution : The presence of chlorine on the phenyl ring enhances anticancer activity by increasing lipophilicity and facilitating cellular uptake .
  • Methoxy Groups : The addition of methoxy groups has been linked to improved antioxidant properties due to enhanced electron-donating capabilities .

Properties

Molecular Formula

C18H15ClN2O3S

Molecular Weight

374.8 g/mol

IUPAC Name

(5Z)-2-(4-chlorophenyl)imino-5-[(2,5-dimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H15ClN2O3S/c1-23-14-7-8-15(24-2)11(9-14)10-16-17(22)21-18(25-16)20-13-5-3-12(19)4-6-13/h3-10H,1-2H3,(H,20,21,22)/b16-10-

InChI Key

XSDDDJCXZKRZBP-YBEGLDIGSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)Cl)S2

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C2C(=O)NC(=NC3=CC=C(C=C3)Cl)S2

Origin of Product

United States

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